molecular formula C8H12N2O2S B8334747 2-Isobutyrylamino-thiazole-4-methanol

2-Isobutyrylamino-thiazole-4-methanol

Cat. No. B8334747
M. Wt: 200.26 g/mol
InChI Key: QNABWWMIXKERAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyrylamino-thiazole-4-methanol is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C8H12N2O2S/c1-5(2)7(12)10-8-9-6(3-11)4-13-8/h4-5,11H,3H2,1-2H3,(H,9,10,12)

InChI Key

QNABWWMIXKERAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11B (0.73 g, 3 mmol) was dissolved in THF (14 mL). To the solution was added LiBH4 (0.23 g, 10 mmol) in batches at room temperature. The reaction mixture was refluxed overnight, then quenched with 14 mL of anhydrous MeOH and concentrated to dryness. The residue was dissolved in dichloromethane and filtered. The filtrate was concentrated and dried to give a crude product 11C (0.48 g, 100% yield).
Name
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To a mixture of ethyl 2-(isobutyrylamino)-1,3-thiazole-4-carboxylate (1.4 g) and tetrahydrofuran (28 ml) was added lithium borohydride (252 mg) portionwise, and the mixture was refluxed for 6 hours. The reaction mixture was cooled to 0° C., quenched with methanol (5 ml) and concentrated in vacuo. The residue was suspended with 10% methanol/chloroform (100 ml), and the insoluble materials were filtered off. The filtrate was purified by flash column chromatography on silica-gel with 5% methanol/chloroform as an eluent. The crystalline residue was collected and washed with diisopropyl ether to give N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methylpropanamide (1.0 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
252 mg
Type
reactant
Reaction Step Two

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